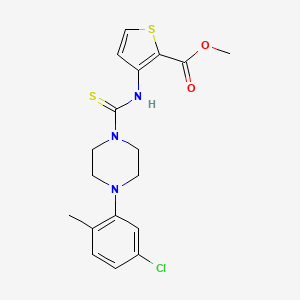

![molecular formula C15H9ClFN3O2 B2979159 N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-4-氟苯甲酰胺 CAS No. 883839-40-5](/img/structure/B2979159.png)

N-[5-(4-氯苯基)-1,3,4-恶二唑-2-基]-4-氟苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” is a compound that belongs to the class of oxadiazole derivatives . Oxadiazole derivatives are known to exhibit a wide range of biological activities such as anti-inflammatory, antiviral, antineoplastic, FAK inhibitory, adulticidal, and anti-Alzheimer properties .

Synthesis Analysis

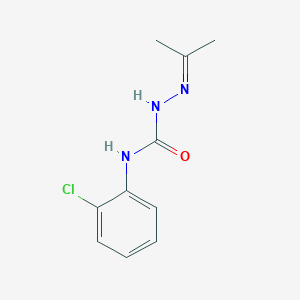

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” can be analyzed using techniques such as NMR and IR spectroscopy . The structure exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Chemical Reactions Analysis

The chemical reactions involving “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” can be analyzed based on the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” can be determined using various analytical techniques. For instance, the melting point can be determined using differential scanning calorimetry .科学研究应用

抗菌和抗真菌活性

抗菌特性:源自 1,3,4-恶二唑的化合物,包括具有氯苯基和氟苯甲酰胺基团的化合物,已显示出显着的抗菌活性。研究强调了它们对一系列细菌和真菌病原体的有效性。例如,衍生物已显示出对革兰氏阳性菌和革兰氏阴性菌以及念珠菌、黑曲霉和棒曲霉等真菌的有效活性 (Desai, Joshi, & Rajpara, 2013); (Kapadiya, Dubal, Bhola, & Dholaria, 2020)。

毒性和抗菌评价:已评估 3,5-二苯氯代-1,2,4-恶二唑对卤水虾的毒性和抗菌活性,在这些领域显示出显着的结果 (Machado 等,2005)。

抗惊厥和镇静催眠活性

- 具有 1,3,4-恶二唑环的化合物已对其抗惊厥特性进行了研究。一项研究发现,某些衍生物在测试中表现出相当大的抗惊厥活性,特定的化合物显示出显着的镇静催眠活性,而不会损害学习和记忆,表明它们在神经学研究中的潜在效用 (Faizi 等,2017)。

杀虫活性

- 已合成和评估 1,3,4-恶二唑衍生物的杀虫特性,揭示了对某些农作物害虫的低活性。这表明在农业研究中潜在的应用,用于开发新的害虫控制剂 (Mohan 等,2004)。

用于生物学研究的放射合成

- 已开发出基于 1,3,4-恶二唑结构的苯二氮卓受体标记配体的放射合成,用于生物学研究,显示出在医学成像和神经学研究中使用的希望 (Jalilian 等,2004)。

抗氧化活性

- 已合成并评估了带有 1,3,4-恶二唑部分的新衍生物的抗氧化特性。化合物表现出显着的自由基清除能力,表明在旨在对抗氧化应激相关疾病的研究中具有潜在的应用 (Shakir, Ariffin, & Abdulla, 2014)。

未来方向

The future directions for “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide” could involve further exploration of its biological activities. For instance, 1,3,5-Oxadiazole derivatives are candidates for the development of novel antitubercular agents . Further studies could focus on exploring the mechanism by which these compounds inhibit M. tuberculosis cell growth .

作用机制

Target of Action

The primary targets of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide are Mycobacterium tuberculosis cell lines . These cell lines are responsible for causing tuberculosis, a serious infectious disease that primarily affects the lungs but can also affect other parts of the body.

Mode of Action

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide interacts with its targets by distributing the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This interaction inhibits the growth of Mycobacterium tuberculosis cell lines .

Biochemical Pathways

It is known that the compound’s activity can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound may interfere with the electron transport chain or other processes involving electron transfer.

Pharmacokinetics

The compound’s antitubercular activity suggests that it is able to reach its target in the mycobacterium tuberculosis cell lines

Result of Action

The result of the action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is the inhibition of the growth of Mycobacterium tuberculosis cell lines . This makes the compound a potential candidate for the development of novel antitubercular agents .

属性

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN3O2/c16-11-5-1-10(2-6-11)14-19-20-15(22-14)18-13(21)9-3-7-12(17)8-4-9/h1-8H,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLDECCXYMPRNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 8-oxo-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2979080.png)

![(3-methoxyphenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2979081.png)

![Bis(1-adamantyl)-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide](/img/structure/B2979083.png)

![{[7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetic acid](/img/structure/B2979086.png)

![3-chloro-6-fluoro-N-(2-morpholinoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2979090.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2979093.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-4-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2979097.png)

![3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole](/img/structure/B2979099.png)